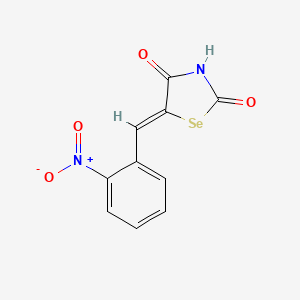
D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) involves multiple steps, starting with the preparation of D-arabino-Hexos-2-ulose (also known as 2-ketoglucose or glucosone). The synthetic route typically involves the oxidation of D-glucose to form D-arabino-Hexos-2-ulose. This intermediate is then reacted with methylamino and thioxomethyl hydrazone groups under specific reaction conditions to form the final compound . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
化学反应分析
D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of D-arabino-2-hexulosonic acid .
科学研究应用
This compound has several scientific research applications across various fields:
作用机制
The mechanism of action of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in carbohydrate metabolism, leading to the accumulation of intermediates like D-arabino-2-hexulosonic acid . This inhibition can affect various metabolic processes and has potential therapeutic implications.
相似化合物的比较
D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) can be compared with other similar compounds, such as:
D-arabino-Hexos-2-ulose (2-ketoglucose or glucosone): A simpler form of the compound without the methylamino and thioxomethyl hydrazone groups.
D-arabino-2-hexulosonic acid: A product formed from the oxidation of D-arabino-Hexos-2-ulose.
Other hexoses: Such as D-glucose and D-fructose, which share similar structural features but differ in their functional groups and reactivity.
The uniqueness of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) lies in its specific functional groups, which confer distinct chemical properties and biological activities.
属性
CAS 编号 |
122276-77-1 |
|---|---|
分子式 |
C10H20N6O4S2 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
1-methyl-3-[(E)-[(1Z,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-(methylcarbamothioylhydrazinylidene)hexan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C10H20N6O4S2/c1-11-9(21)15-13-3-5(14-16-10(22)12-2)7(19)8(20)6(18)4-17/h3,6-8,17-20H,4H2,1-2H3,(H2,11,15,21)(H2,12,16,22)/b13-3-,14-5+/t6-,7-,8-/m1/s1 |
InChI 键 |
WFAILRAYZICMMM-XDQZORFZSA-N |
手性 SMILES |
CNC(=S)N/N=C\C(=N/NC(=S)NC)\[C@H]([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
CNC(=S)NN=CC(=NNC(=S)NC)C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















